(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenyl and pyridinyl groups through nucleophilic substitution or other suitable reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions could be used to modify the pyridinyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify substituents on the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or aryl halides, along with appropriate catalysts, could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol could be investigated for its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol would depend on its specific biological targets. It could interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridinyl and phenyl groups. This structural arrangement could confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-[(4-phenylphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c1-28(17-14-24-9-5-6-16-27-24)25-15-18-29(20-26(25)30)19-21-10-12-23(13-11-21)22-7-3-2-4-8-22/h2-13,16,25-26,30H,14-15,17-20H2,1H3/t25-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWLMSZZAZBJU-CLJLJLNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=N1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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